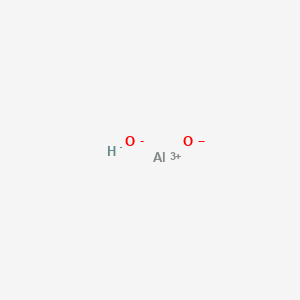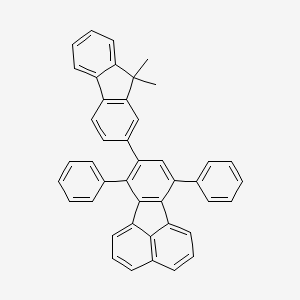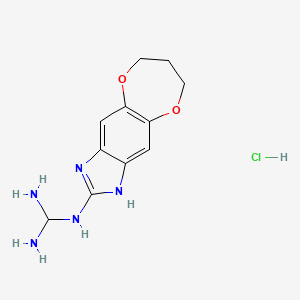
Chrysen-4-ylboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysen-4-ylboronic acid is an organoboron compound with the molecular formula C₁₈H₁₃BO₂. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, where a boronic acid group is attached to the fourth position of the chrysene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysen-4-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of chrysene derivatives using boron reagents. For instance, the reaction of 4-bromochrysene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield Chrysen-4-ylboronic acid .
Industrial Production Methods: While specific industrial production methods for Chrysen-4-ylboronic acid are not extensively documented, the general principles of boronic acid synthesis apply. These methods typically involve large-scale borylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Chrysen-4-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chrysen-4-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chrysen-4-ylboronic acid in chemical reactions primarily involves the formation of carbon-boron bonds, which can then participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
Naphthylboronic Acid: Similar structure but with a naphthalene ring instead of a chrysene ring.
Anthracenylboronic Acid: Contains an anthracene ring, used in similar cross-coupling reactions.
Uniqueness: Chrysen-4-ylboronic acid is unique due to its polycyclic aromatic structure, which imparts distinct electronic properties and reactivity compared to simpler boronic acids. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C18H13BO2 |
|---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
chrysen-4-ylboronic acid |
InChI |
InChI=1S/C18H13BO2/c20-19(21)17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11,20-21H |
InChI Key |
KQGMWHNGLCEWOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


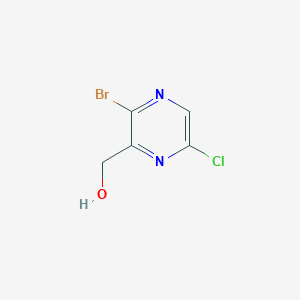
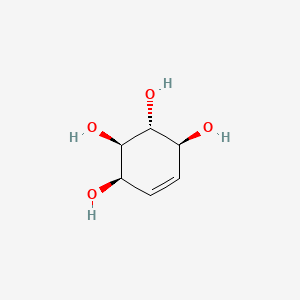
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
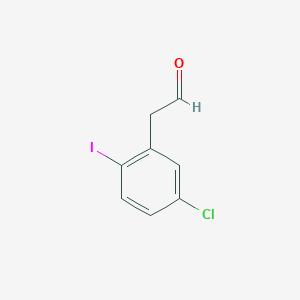
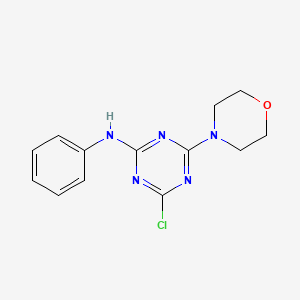
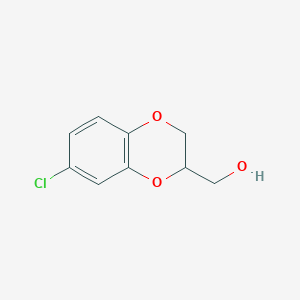
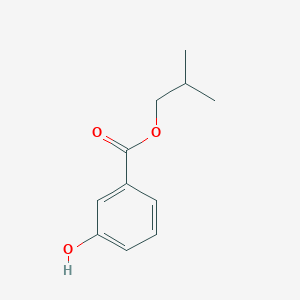

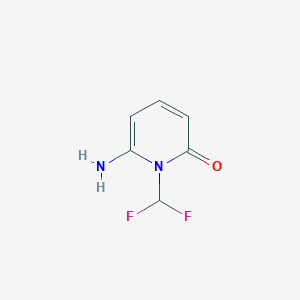
![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)

